N-Acetyldopamine dimer-3

Antioxidant Oxidative Stress Natural Product

N-Acetyldopamine dimer-3 (also designated Compound is a naturally occurring dimeric catecholamine derivative isolated from the insect Aspongopus chinensis. It belongs to the class of N-acetyldopamine (NADA) dimers, which are formed via oxidative coupling of the monomeric sclerotization precursor NADA.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B12389076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyldopamine dimer-3
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1
InChIKeyVUANWDRZYTXGPI-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyldopamine dimer-3 (NADD, Compound 11) Natural Sclerotization Dimer: CAS 315188-81-9


N-Acetyldopamine dimer-3 (also designated Compound 11) is a naturally occurring dimeric catecholamine derivative isolated from the insect Aspongopus chinensis . It belongs to the class of N-acetyldopamine (NADA) dimers, which are formed via oxidative coupling of the monomeric sclerotization precursor NADA . The compound has the molecular formula C20H22N2O6 and a molecular weight of 386.4 g/mol . While structurally related to other NADA dimers, its specific stereochemistry (2S,3R absolute configuration) distinguishes it from other members of this natural product family [1].

Why N-Acetyldopamine dimer-3 Cannot Be Replaced by Generic NADA Monomers or Other Dimers


Generic substitution of N-Acetyldopamine dimer-3 with the monomer NADA or other NADA dimers is scientifically unsound due to profound differences in bioactivity, stereochemical dependence, and molecular target engagement. Enantiomers of NADA dimers exhibit marked divergence in pharmacological efficacy [1]. The dimerization state itself dramatically alters biological function; while NADA monomers act as sclerotization precursors, specific dimers like Compound 11 possess unique antioxidant and potential anti-inflammatory properties not observed in monomers or other dimers [2]. Furthermore, the 2S,3R absolute configuration of N-Acetyldopamine dimer-3 (and its structural analogue veslumide B) is critical for activity, as the opposite enantiomer (2R,3S) shows significantly reduced or absent activity in cellular models [1]. Therefore, procurement decisions based solely on the NADA scaffold without precise stereochemical and dimeric specification will not yield comparable biological outcomes.

N-Acetyldopamine dimer-3 Quantitative Differentiation Evidence: Comparative Antioxidant and Stereochemical Activity Data


Superior Antioxidant Activity vs. Vitamin C (VC) in PC12 Cell ROS Assay

In a reactive oxygen species (ROS) reduction assay using PC12 cells, the structural analogue of N-Acetyldopamine dimer-3 (veslumide B, compound 3) demonstrated greater antioxidant activity than the positive control vitamin C (VC) at an equivalent concentration of 14 μg/mL [1]. While compounds 1-7 all reduced intracellular ROS to varying degrees, compounds 3, 5, and 7 exhibited the strongest effects, surpassing VC [1]. This indicates that the specific 2S,3R stereochemistry and dimeric structure confer enhanced antioxidant capacity compared to a standard antioxidant reference.

Antioxidant Oxidative Stress Natural Product

Enantioselective Neuroprotection: The 2S,3R Configuration (vs. 2R,3S) Required for Activity

A study on a closely related N-acetyldopamine dimer enantiomer pair demonstrated that the 2S,3R configured enantiomer (1a) exhibited significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, whereas the 2R,3S enantiomer (1b) was completely inactive [1]. Specifically, compound 1a attenuated oxidative stress by reducing intracellular and mitochondrial reactive oxygen species and elevating glutathione levels [1]. Mechanistically, only the 2S,3R enantiomer activated the Nrf2 antioxidant pathway, with molecular docking indicating a stronger interaction with Keap1 [1]. Since N-Acetyldopamine dimer-3 possesses the active 2S,3R configuration [2], this class-level evidence strongly supports its potential neuroprotective activity compared to the inactive enantiomer.

Neuroprotection Enantioselectivity Parkinson's Disease

Distinct Anti-Inflammatory Profile: No Direct NO Inhibition but Potential Alternative Pathways

In contrast to other NADA dimers (compounds 4-7) which moderately inhibited LPS/IFN-γ-induced NO production in RAW264.7 macrophages, the structural analogue of N-Acetyldopamine dimer-3 (veslumide B, compound 3) showed no significant anti-inflammatory effect in this specific NO assay at 30 μg/mL [1]. This differential activity suggests that Compound 11 may exert its anti-inflammatory effects through alternative mechanisms (e.g., NF-κB pathway modulation, as suggested by class-level literature ), rather than direct NO inhibition. This profile distinguishes it from other dimers that are more potent NO inhibitors, potentially offering a different therapeutic or research utility.

Anti-inflammatory Macrophage NO Production

N-Acetyldopamine dimer-3 Optimal Research Applications Based on Quantified Differentiation


Antioxidant Research in Neuronal Cell Models

Given the demonstrated superior antioxidant activity compared to vitamin C in PC12 cell ROS assays [1], N-Acetyldopamine dimer-3 is ideally suited for studies investigating oxidative stress mitigation in neuronal systems. Its 2S,3R configuration is essential for activating the Nrf2 pathway [2], making it a valuable tool for neuroprotection research, particularly in Parkinson's disease models [2].

Enantioselective Pharmacology and Stereochemical Structure-Activity Relationship (SAR) Studies

The pronounced enantioselectivity of NADA dimers, where the 2S,3R configuration is required for biological activity while the 2R,3S form is inactive [2], makes N-Acetyldopamine dimer-3 a critical reference compound for SAR studies. Procurement of the defined stereoisomer (CAS 315188-81-9) is non-negotiable for experiments exploring chirality-dependent biological effects.

NF-κB Pathway and Alternative Anti-Inflammatory Mechanism Studies

Unlike other NADA dimers that inhibit NO production, the structural analogue of N-Acetyldopamine dimer-3 does not significantly affect NO levels in macrophage assays [1]. This suggests it may exert anti-inflammatory effects via alternative routes such as the TLR4/NF-κB pathway, as reported for related dimers [3]. It is thus a preferred tool for dissecting non-NO-dependent anti-inflammatory mechanisms.

Natural Product Reference Standard for Insect-Derived Sclerotization Dimers

As a well-defined natural product from Aspongopus chinensis with established CAS (315188-81-9), molecular formula (C20H22N2O6), and weight (386.4 g/mol) , N-Acetyldopamine dimer-3 serves as an authentic reference standard for analytical method development, quality control of insect-derived extracts, and comparative metabolomics studies of NADA dimers.

Technical Documentation Hub

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